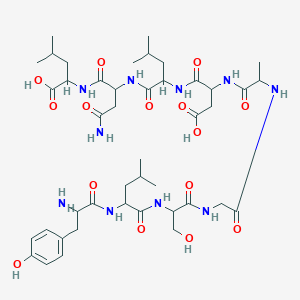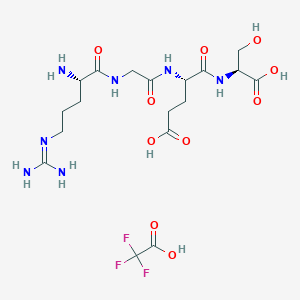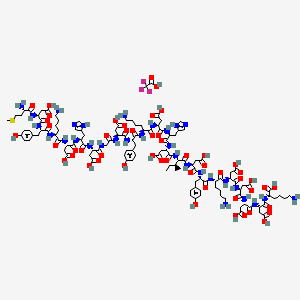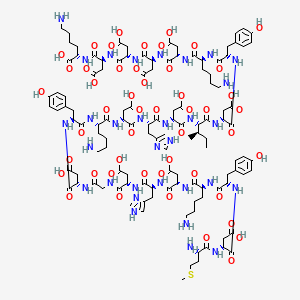
H-DL-Tyr-DL-Leu-DL-Ser-Gly-DL-Ala-DL-Asp-DL-Leu-DL-Asn-DL-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAP1-6D is a modified peptide derived from the carcinoembryonic antigen (CEA). It is a 9-mer peptide (YLSGANLNL) that binds to HLA-A2 and has been shown to enhance the stimulation of T cells over levels obtained using the native CAP-1 peptide . This compound is particularly significant in immunotherapy research, especially in the context of cancer treatment.
Applications De Recherche Scientifique
CAP1-6D has several applications in scientific research, particularly in the fields of immunology and oncology:
Cancer Immunotherapy: CAP1-6D is used to stimulate T cells in cancer patients, enhancing the immune response against tumor cells expressing CEA.
Vaccine Development: It is used in the development of peptide-based vaccines for cancers such as pancreatic adenocarcinoma.
Gene Expression Studies: CAP1-6D is used to analyze differential gene expression profiles in T cells, providing insights into the molecular mechanisms of immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CAP1-6D is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of CAP1-6D involves large-scale SPPS. The process is automated and optimized for high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and other analytical techniques .
Analyse Des Réactions Chimiques
Types of Reactions: CAP1-6D primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a peptide .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for the amino group, t-Butyl (tBu) for the side chains
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Major Products: The major product of these reactions is the CAP1-6D peptide itself, which is then purified and characterized .
Mécanisme D'action
CAP1-6D exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This binding enhances the stimulation of CD8+ T cells, leading to the activation and proliferation of these cells. The activated T cells then target and destroy tumor cells expressing CEA . The molecular targets involved include the T-cell receptor (TCR) and the HLA-A2 molecule .
Comparaison Avec Des Composés Similaires
CAP-1: The native peptide from which CAP1-6D is derived.
CEA-derived Peptides: Other peptides derived from CEA that are used in immunotherapy research.
Uniqueness of CAP1-6D: CAP1-6D is unique in its ability to enhance T cell stimulation more effectively than the native CAP-1 peptide. This makes it a valuable tool in cancer immunotherapy, as it can potentially lead to more robust immune responses against tumors .
Propriétés
Formule moléculaire |
C43H68N10O15 |
|---|---|
Poids moléculaire |
965.1 g/mol |
Nom IUPAC |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68) |
Clé InChI |
SNKUSVNHTCUELQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Séquence |
YLSGADLNL |
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
